molecular formula C14H18O3 B017661 (s)-2-Cyclohexyl-2-phenylglycolic acid CAS No. 20585-34-6

(s)-2-Cyclohexyl-2-phenylglycolic acid

Cat. No. B017661
CAS RN: 20585-34-6
M. Wt: 234.29 g/mol
InChI Key: YTRNSQPXEDGWMR-CQSZACIVSA-N
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Description

Synthesis Analysis

A practical and enantioselective synthesis of (s)-2-cyclohexyl-2-phenylglycolic acid has been reported, highlighting the organocatalytic asymmetric construction of the tetrasubstituted carbon center. This synthesis involves a proline-catalyzed direct asymmetric aldol reaction between cyclohexanone and ethyl phenylglyoxylate under mild conditions, showcasing excellent stereoselectivity (Tokuda et al., 2005). Another approach utilized cyclopentylmetal reagents for metal-dependent reaction tuning, demonstrating the flexibility in achieving desired stereochemistry through the choice of metal reagents in the synthesis process (Roy et al., 2009).

Molecular Structure Analysis

The molecular structure of (s)-2-cyclohexyl-2-phenylglycolic acid and its derivatives has been explored through various studies, including X-ray crystallography and NMR spectroscopy. These studies provide detailed insights into the compound's stereochemistry and conformational preferences. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related derivative, reveals the cyclohexane ring adopting a chair conformation, highlighting the impact of substituents on the molecule's overall geometry (Özer et al., 2009).

Chemical Reactions and Properties

(s)-2-Cyclohexyl-2-phenylglycolic acid undergoes various chemical reactions, exploiting its functional groups for further chemical transformations. One study discusses the reactions of α-phenylglyoxylic acids with ortho-functionalized anilines in deep eutectic solvents, leading to the selective synthesis of diverse cyclic compounds (Jiang et al., 2022). These reactions demonstrate the compound's versatility in synthesizing complex molecular structures.

Physical Properties Analysis

The physical properties of (s)-2-cyclohexyl-2-phenylglycolic acid, such as solubility, melting point, and crystallinity, are crucial for its application in chemical syntheses and pharmaceutical formulations. Studies on related compounds, including cyclic fatty esters and polyesters, provide insights into understanding the physical behavior of cyclohexyl and phenyl-substituted compounds under various conditions (Awl et al., 1986).

Scientific Research Applications

  • Enantioselective Transformation : This compound is used for the enantioselective transformation of phenylglyoxal into (S)-mandelic acid, as demonstrated in research on asymmetric transformation catalyzed by cyclodextrin-based glyoxalase models (Tamagaki, Narikawa, & Katayama, 1996).

  • Type 1 Glycogen Storage Disease and Diabetes Research : As a glucose-6-phosphate translocase inhibitor (S 4048), it may be useful for studying type 1 glycogen storage disease and modulating hepatic glucose production in type 2 diabetes (Herling et al., 1999).

  • Key Intermediate in Pharmaceutical Synthesis : It is a key intermediate for (S)-oxybutynin, as shown in a practical synthesis study using organocatalytic asymmetric construction (Tokuda et al., 2005).

  • Component in E-selectin Inhibitor : (S)-2-Cyclohexyl lactic acid, a related compound, is a component of the selective E-selectin inhibitor 2 (Storz et al., 2003).

  • Medicinal Chemistry : The compound is used in the asymmetric synthesis of (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, which are important in medicinal chemistry (Roy et al., 2009).

  • Potential in Flotation Processes : Cyclohexyl hydroxamic acid (CHA) has been identified as a new collector for scheelite flotation, with stronger collecting ability than benzoylhydroxamic acid (BHA) (Zhao et al., 2013).

  • Use in Ophthalmology : Cyclohexyl-Î -thienylglycolic acid ester (No. 623) may have clinical applications as a mydriatic and cycloplegic agent (Lands et al., 1947).

  • Applications in Catalysis : Racemic 2-aminocyclohexanol derivatives, similar in structure, are used as ligands in asymmetric catalysis, resulting in products with up to 96% enantiomeric excess (Schiffers et al., 2006).

  • Enantioselective Hydrogenation Studies : The compound is relevant in studies of enantioselective hydrogenation of bulky esters of phenylglyoxylic acid (Szőri et al., 2006).

  • Analytical Chemistry : The dissociation constants of 3-cyclohexyl-2-mercaptopropenoic acids, related in structure, have been determined, with analytical properties and compositions of insoluble metal chelates studied (Izquierdo & Garriga, 1985).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal.


Future Directions

This involves discussing potential future research directions or applications for the compound based on its properties and reactivity.


For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about “(s)-2-Cyclohexyl-2-phenylglycolic acid”, feel free to ask!


properties

IUPAC Name

(2S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNSQPXEDGWMR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@](C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Cyclohexyl-2-phenylglycolic acid

CAS RN

20585-34-6
Record name Cyclohexylphenylglycolic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20585-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOHEXYLPHENYLGLYCOLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950K161U77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask was charged with anhydrous THF (120 mL) at room temperature and then cooled to 0° C. with water/ice bath. Cyclohexylmagnesium chloride solution (2.0 M in ethyl ether) (56 mL, 112 mmol) was added. A solution of ethyl benzoylformate (14.89 g, 79.41 mmol) in THF (20 mL) was added dropwise over 30 minutes. More of THF (10 mL) was added to wash the addition funnel. The resulting mixture was stirred at 0° C. for 15 minutes, and then at room temperature for three hours. The reaction mixture was poured into saturated aqueous ammonium chloride (150 mL). Water (15 mL) was added. The mixture was concentrated to remove the organic solvents. The remaining solution was extracted with EtOAc (2×100 mL). The extraction was washed with brine, dried over sodium sulfate, concentrated to afford a slight green residue. The residue was purified with flash column chromatography on silica gel using 0-8% EtOAc/hexane (20 CV, 40 M column, biotage) to afford 14.955 g of product in 72% yield. 1H-NMR (400 MHz, CDCl3).
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
14.89 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
O Tokuda, T Kano, WG Gao, T Ikemoto… - Organic Letters, 2005 - ACS Publications
A concise and enantioselective synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid as a key intermediate for (S)-oxybutynin is reported. The crucial asymmetric tetrasubstituted carbon …
Number of citations: 148 pubs.acs.org
S Roy, A Sharma, N Chattopadhyay, S Chattopadhyay - Tetrahedron letters, 2006 - Elsevier
An innovative and facile synthesis of the title compound has been developed starting from (R)-cyclohexylidene glyceraldehyde. The key step in the synthesis is a chiral template-driven …
Number of citations: 20 www.sciencedirect.com
加納太一 - Organic Letters 7, 2005 - cir.nii.ac.jp
A Practical Synthesis of (S)-2-Cyclohexyl-2-phenylglycolic Acid via Organocatalytic Asymmetric Construction of a Tetrasubstituted | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ …
Number of citations: 0 cir.nii.ac.jp
O Tokuda, T Kano, WG Gao, T Ikemoto, K Maruoka - Synfacts, 2005 - thieme-connect.com
Significance: An organocatalytic synthesis of an (S)-oxybutynin precursor is reported. Oxybutynin (ditropan) is an important drug for the treatment of urinary frequency that so far has …
Number of citations: 0 www.thieme-connect.com
JJ Vanden Eynde - Drugs and Drug Candidates, 2023 - mdpi.com
For decades, oxybutynin hydrochloride has been prescribed to improve bladder control in cases of incontinence and excessive urination frequency. This review summarizes synthetic …
Number of citations: 0 www.mdpi.com
JJV Eynde - 2023 - preprints.org
Since decades, oxybutynin hydrochloride is prescribed to improve bladder control in cases of incontinence and excessive urination frequency. This review summarizes synthetic …
Number of citations: 2 www.preprints.org
J Liu, L Wang - Synthesis, 2017 - thieme-connect.com
Asymmetric reactions are carried out by organocatalysis in many ways, making them very competitive and practical. One remarkable molecule, the amino acid proline, has become a …
Number of citations: 82 www.thieme-connect.com
OFT BLOG - J Org Chem, 2000 - allfordrugs.com
oxybutynin – All About Drugs All About Drugs Tout sur les médicaments הכל על תרופות كل شيئ عن الأدوية Все о наркотиках 关于药品的一切 డ్రగ్స్ గురించి అన్ని 마약에 관한 …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - J Org Chem, 2000 - allfordrugs.com
Tout sur les médicaments הכל על תרופות كل شيئ عن الأدوية Все о наркотиках 关于药品的一切 డ్రగ్స్ గురించి అన్ని 마약에 관한 모든것 Όλα για τα Ναρκωτικά Complete Tracking …
Number of citations: 2 www.allfordrugs.com
S Qi, W Ye, Y Hua, L Pan, J Yang, J Zhang - 2023 - researchsquare.com
Quaternary amino acids and glycolic acids, in which the all-substituted carbon stereocenters are adjacent to the carbonyl groups, are widespread in many biologically relevant …
Number of citations: 2 www.researchsquare.com

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